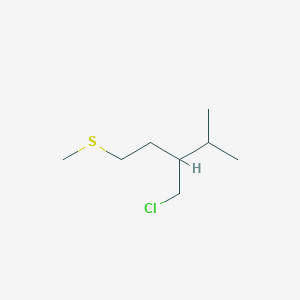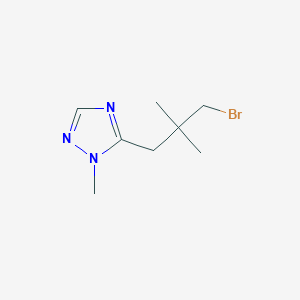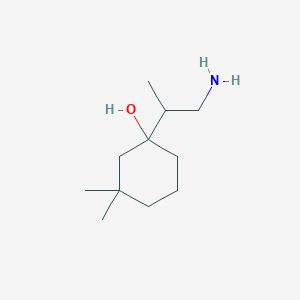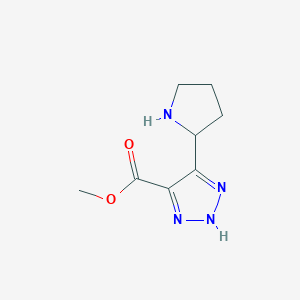
Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-oxadiazole derivatives, including Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another method involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield . The use of phosphorus pentoxide in toluene has also been reported to improve yields .
Chemical Reactions Analysis
Types of Reactions: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,5-Oxadiazole:
Uniqueness: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of HDAC sets it apart from other oxadiazole derivatives .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
imino-methyl-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C9H9N3O2S/c1-15(10,13)9-12-11-8(14-9)7-5-3-2-4-6-7/h2-6,10H,1H3 |
InChI Key |
WTULSQOMOZSTRL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)


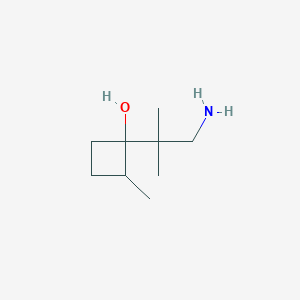
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
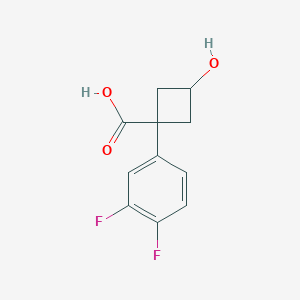

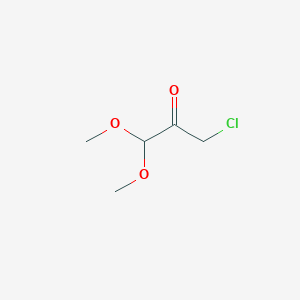
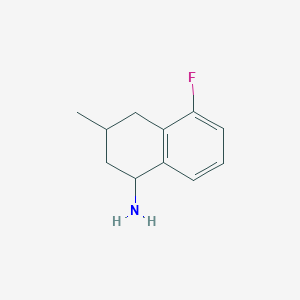
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
